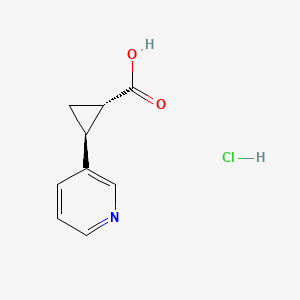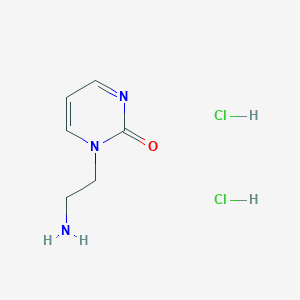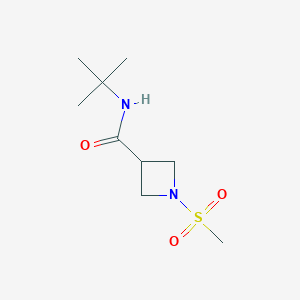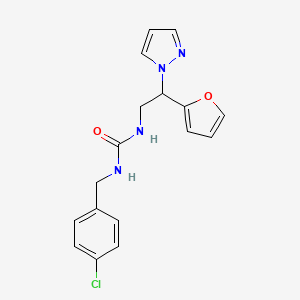
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid hydrochloride, also known as PCCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PCCA is a cyclopropane derivative and is structurally similar to other compounds that have been studied for their pharmacological effects, such as ibuprofen and naproxen. In
Wirkmechanismus
The exact mechanism of action of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride is not fully understood, but it is believed to act on various signaling pathways in cells. In neuroscience, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. In immunology, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In oncology, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to have various biochemical and physiological effects in different systems. In neuroscience, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to improve cognitive function and protect against neurotoxicity. In immunology, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to reduce inflammation and improve immune function. In oncology, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to inhibit tumor growth and induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has several advantages as a research tool, including its high purity, stability, and solubility in water. However, there are also limitations to its use in lab experiments, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride. In neuroscience, further studies are needed to elucidate the exact mechanism of action of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride and its potential use in the treatment of neurodegenerative diseases. In immunology, further studies are needed to explore the potential use of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride in the treatment of autoimmune diseases. In oncology, further studies are needed to investigate the potential use of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride as a chemotherapeutic agent and to explore its synergistic effects with other anticancer drugs. Additionally, further studies are needed to optimize the synthesis method of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride and to develop more cost-effective methods for its production.
In conclusion, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride as a therapeutic agent.
Synthesemethoden
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride can be synthesized using a variety of methods, including the reaction of pyridine-3-carboxylic acid with cyclopropanecarbonyl chloride. Another method involves the reaction of pyridine-3-carboxylic acid with diethyl ethoxymethylenemalonate followed by the addition of triethylamine and cyclopropanecarbonyl chloride. Both methods have been used to obtain pure (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride in high yields.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been studied for its potential therapeutic properties in various fields of research, including neuroscience, immunology, and oncology. In neuroscience, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis. In oncology, (1S,2S)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride has been shown to have antitumor effects and may be useful in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
(1S,2S)-2-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFDAIBMARWIIE-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)
![Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2853487.png)

![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853490.png)
![5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2853491.png)



![3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide](/img/structure/B2853500.png)
![1-((1R,5S)-8-(2-([1,1'-biphenyl]-4-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2853501.png)
![13-Ethyl-8-(2-methoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2853502.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2853503.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2853505.png)
![N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2853508.png)